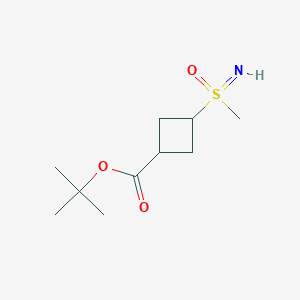
Tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3S It is characterized by the presence of a tert-butyl group, a cyclobutane ring, and a methylsulfonimidoyl group
Preparation Methods
The synthesis of tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a base such as potassium carbonate.
Incorporation of the methylsulfonimidoyl group: This can be done using methylsulfonyl chloride and an appropriate amine under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methylsulfonimidoyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations.
Scientific Research Applications
Tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(methylsulfonyl)cyclobutane-1-carboxylate: This compound differs by having a sulfonyl group instead of a sulfonimidoyl group.
Tert-butyl 3-(methylsulfonyl)oxycyclobutane-1-carboxylate: This compound has an oxy group attached to the sulfonyl group.
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: This compound features an azetidine ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)7-5-8(6-7)15(4,11)13/h7-8,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERSWTDKCAKYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2950478.png)
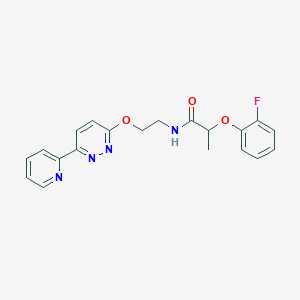
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2950481.png)
![ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2950484.png)
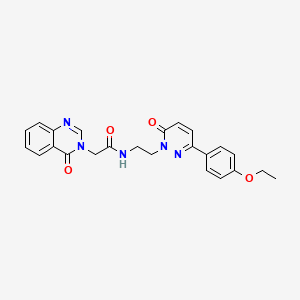
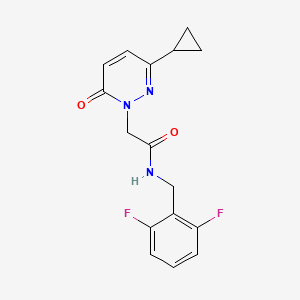
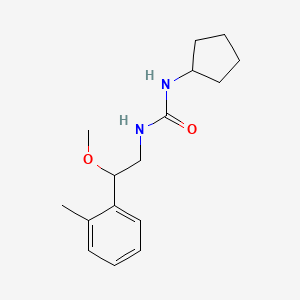
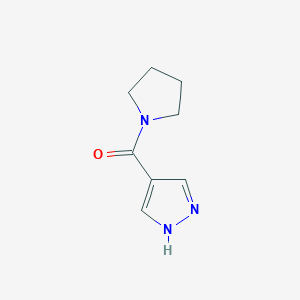
![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)
![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)
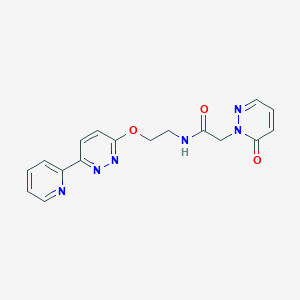
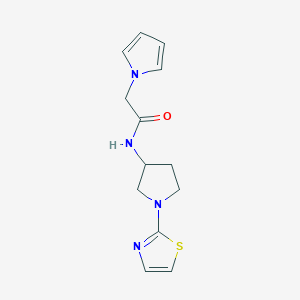
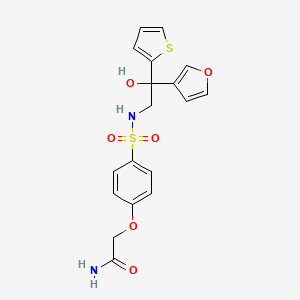
![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)
